BV-6 free

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

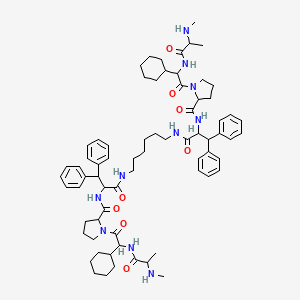

BV-6 is a synthetic organic compound known for its role as a potent and specific antagonist of inhibitors of apoptosis proteins (IAPs), including cellular IAP1, cellular IAP2, and X-linked IAP . These proteins are involved in regulating cell death and survival, making BV-6 a valuable tool in apoptosis research and potential therapeutic applications .

Méthodes De Préparation

BV-6 is synthesized through a series of chemical reactions involving the coupling of specific amino acid derivatives. The synthetic route typically involves the following steps:

Coupling Reaction: The initial step involves the coupling of N-methyl-L-alanyl and L-prolyl-beta-phenyl-L-phenylalaninamide derivatives.

Cyclization: The coupled product undergoes cyclization to form a cyclic intermediate.

Final Coupling: The cyclic intermediate is then coupled with hexane-1,6-diyl bis(2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl) to form the final BV-6 compound.

Industrial production methods for BV-6 involve optimizing these synthetic routes to achieve high yields and purity, typically using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Analyse Des Réactions Chimiques

BV-6 undergoes several types of chemical reactions, primarily involving its interaction with IAPs:

Apoptosis and Necroptosis: By enabling the deubiquitination of RIPK1, BV-6 promotes apoptosis and necroptosis initiated by death signals such as tumor necrosis factor-alpha (TNF-α).

Common reagents and conditions used in these reactions include dimethyl sulfoxide (DMSO) as a solvent and specific inhibitors like Z-IETD-FMK for blocking caspase-8 to fully induce necroptosis .

Applications De Recherche Scientifique

BV-6 has a wide range of scientific research applications, including:

Cancer Research: BV-6 is used to study the mechanisms of apoptosis and necroptosis in cancer cells, making it a valuable tool for developing new cancer therapies.

Radiosensitization: BV-6 enhances the sensitivity of non-small cell lung carcinoma cells to radiation, making it a potential adjuvant in radiotherapy.

Mécanisme D'action

BV-6 acts as a Smac mimetic, mimicking the activity of the second mitochondria-derived activator of caspases (Smac/DIABLO). Upon binding to IAPs, BV-6 induces their ubiquitination and rapid proteasomal degradation . This process enables the deubiquitination of RIPK1, leading to the activation of apoptosis and necroptosis pathways . The molecular targets of BV-6 include cellular IAP1, cellular IAP2, and X-linked IAP .

Comparaison Avec Des Composés Similaires

BV-6 is unique among IAP antagonists due to its bivalent structure, which allows it to simultaneously inhibit multiple IAPs . Similar compounds include:

Xevinapant (Debio-1143): A potent Smac mimetic and IAP antagonist with high affinity for XIAP, cellular IAP1, and cellular IAP2.

LCL161: An oral Smac mimetic that inhibits XIAP and cellular IAP1, with potential antitumor activity.

BV-6’s ability to induce both apoptosis and necroptosis, along with its high specificity for multiple IAPs, makes it a valuable compound in apoptosis research and potential therapeutic applications .

Activité Biologique

BV-6 is a selective inhibitor of the Inhibitor of Apoptosis Proteins (IAPs), which play a crucial role in regulating apoptosis and cell survival, particularly in cancer cells. This article explores the biological activity of BV-6, focusing on its mechanisms, effects on various cancer cell lines, and its potential therapeutic applications.

IAPs are a family of proteins that inhibit apoptosis, allowing cancer cells to evade programmed cell death. BV-6 selectively inhibits cIAP1 and XIAP, leading to enhanced apoptosis in cancer cells. The compound has been shown to sensitize various cancer cell lines to chemotherapy and radiotherapy by reducing the expression of these IAPs.

In Vitro Studies

-

Cell Lines Tested :

- H460 (Non-Small Cell Lung Cancer) : BV-6 exhibited an IC50 value of 7.2 μM, effectively reducing cIAP1 and XIAP levels in a time- and dose-dependent manner.

- HCC193 (Liver Cancer) : Similar effects were observed, with increased apoptosis rates following treatment with BV-6.

-

Apoptosis Induction :

- Pre-treatment with BV-6 significantly increased apoptosis rates in H460 and HCC193 cells, as evidenced by assays measuring caspase activation and Annexin V binding.

-

Radiosensitivity :

- BV-6 enhanced the radiosensitivity of H460 cells, promoting cell death when combined with radiation therapy.

| Cell Line | IC50 (μM) | Apoptosis Induction | Radiosensitization |

|---|---|---|---|

| H460 | 7.2 | Yes | Yes |

| HCC193 | Not specified | Yes | Yes |

In Vivo Studies

-

Animal Models :

- In BALB/c mice models with transplanted endometrial tissues, BV-6 treatment (10 mg/kg) reduced lesion size and number over four weeks.

- Histological analysis showed decreased Ki67-positive cells, indicating reduced cell proliferation within lesions.

-

Dosage and Administration :

- BV-6 was administered intraperitoneally twice weekly, demonstrating significant therapeutic effects on endometriosis progression.

Case Studies

Several studies have documented the efficacy of BV-6 in different contexts:

- Endometriosis : A study reported that BV-6 treatment led to a significant reduction in endometriotic lesions in mouse models, highlighting its potential for treating this condition by modulating IAP expression.

- Cancer Treatment : Clinical observations suggest that combining BV-6 with standard chemotherapy regimens may improve outcomes for patients with resistant tumors due to its ability to induce apoptosis in cancer cells.

Propriétés

IUPAC Name |

1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]-N-[1-[6-[[2-[[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoyl]amino]hexylamino]-1-oxo-3,3-diphenylpropan-2-yl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H96N10O8/c1-47(71-3)63(81)75-59(53-37-21-11-22-38-53)69(87)79-45-27-41-55(79)65(83)77-61(57(49-29-13-7-14-30-49)50-31-15-8-16-32-50)67(85)73-43-25-5-6-26-44-74-68(86)62(58(51-33-17-9-18-34-51)52-35-19-10-20-36-52)78-66(84)56-42-28-46-80(56)70(88)60(54-39-23-12-24-40-54)76-64(82)48(2)72-4/h7-10,13-20,29-36,47-48,53-62,71-72H,5-6,11-12,21-28,37-46H2,1-4H3,(H,73,85)(H,74,86)(H,75,81)(H,76,82)(H,77,83)(H,78,84) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXJXGNXKOVBJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCCCCCNC(=O)C(C(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H96N10O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1205.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.